molecular formula C10H12F6NiO6 B13109278 Nickeltrifluoroacetylacetonate,dihydrate

Nickeltrifluoroacetylacetonate,dihydrate

Cat. No.: B13109278
M. Wt: 400.88 g/mol
InChI Key: DWFLHXGGTXXXJH-UHFFFAOYSA-N
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Description

Significance within Coordination Chemistry Research

The significance of Nickel(II) trifluoroacetylacetonate dihydrate in coordination chemistry is multifaceted. The electron-withdrawing nature of the trifluoromethyl group enhances the Lewis acidity of the nickel center and influences the volatility and reactivity of the complex. rsc.org This makes it a valuable precursor in materials science, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the creation of nickel-containing thin films and nanomaterials. strem.com

In catalysis, this complex and its derivatives are explored for their potential in various organic transformations. The tunability of the ligand's electronic and steric properties through fluorination allows for the fine-tuning of the catalyst's activity and selectivity. nih.gov Furthermore, the study of its structure and bonding provides fundamental insights into the nature of metal-ligand interactions in coordination compounds.

Historical Context and Evolution of Research on Nickel(II) β-Diketonate Complexes

The study of β-diketone complexes dates back over a century, with Nickel(II) acetylacetonate (B107027), the non-fluorinated analogue, being one of the earliest examples synthesized in the early 20th century. guidechem.comresearchgate.net Initial research focused on the fundamental synthesis, structure, and properties of these chelate compounds. guidechem.com A common synthetic method involves the reaction of a nickel(II) salt with the β-diketone ligand in the presence of a base. wikipedia.org

The evolution of this research field saw a shift towards exploring the applications of these complexes. In the mid-20th century, their use as catalysts in organic synthesis and polymerization began to be recognized. guidechem.com The introduction of fluorinated β-diketonate ligands marked a significant advancement, as it was discovered that fluorination could enhance the volatility and thermal stability of the metal complexes, making them better precursors for gas-phase deposition techniques. researchgate.net This led to a new wave of research focused on synthesizing and characterizing fluorinated analogues like Nickel(II) trifluoroacetylacetonate dihydrate and investigating their unique properties.

Overview of Current Research Trajectories for Nickel(II) Trifluoroacetylacetonate Dihydrate and Analogous Systems

Current research on Nickel(II) trifluoroacetylacetonate dihydrate and similar complexes is largely centered on materials science and catalysis. In materials science, a key focus is the development of advanced precursors for the deposition of nickel oxide (NiO) thin films, which have applications in electronics and energy storage. nih.govrsc.org Researchers are investigating how modifications to the β-diketonate ligand, such as the degree of fluorination and steric hindrance, affect the properties of the resulting films. rsc.org

In the field of catalysis, studies are exploring the use of these nickel complexes in a variety of reactions, including olefin oligomerization and cross-coupling reactions. mdpi.comdntb.gov.ua The ability to systematically alter the ligand structure provides a powerful tool for developing catalysts with improved performance. iosrjournals.org Furthermore, there is growing interest in the synthesis of heterometallic complexes containing fluorinated β-diketonate ligands for potential applications in magnetism and molecular devices. researchgate.net

Recent studies have also delved into the antitumor properties of first-row transition metal complexes with both fluorinated and non-fluorinated β-diketonate ligands, indicating a potential new avenue of research for these compounds in medicinal chemistry. nih.gov

Below are tables summarizing some of the key properties and research findings related to Nickel(II) trifluoroacetylacetonate dihydrate and its analogues.

Table 1: Physicochemical Properties of Nickel(II) Trifluoroacetylacetonate Dihydrate

Property Value
Chemical Formula Ni(CF₃COCHCOCH₃)₂·2H₂O
Molecular Weight 400.90 g/mol
Appearance Green powder

| CAS Number | 14324-83-5 |

Table 2: Comparison of Thermal Properties of Nickel(II) β-Diketonate Complexes

Compound Sublimation Onset Temperature (°C) Decomposition Temperature (°C)
Nickel(II) acetylacetonate ~230 >230
Nickel(II) trifluoroacetylacetonate Varies with adduct -

Table 3: Catalytic Activity in Ethylene Oligomerization

Catalyst System Turnover Frequency (TOF) (h⁻¹) Butene Selectivity (%)
Ni(acac)₂-based system Varies with conditions High

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12F6NiO6

Molecular Weight

400.88 g/mol

IUPAC Name

nickel(2+);1,1,1-trifluoropentane-2,4-dione;dihydrate

InChI

InChI=1S/2C5H4F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2H,1H3;;2*1H2/q2*-1;+2;;

InChI Key

DWFLHXGGTXXXJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.O.O.[Ni+2]

Origin of Product

United States

Synthetic Methodologies and Rational Design of Nickel Ii Trifluoroacetylacetonate Dihydrate

Contemporary Synthetic Approaches to Nickel(II) β-Diketonate Dihydrates

The prevalent method for synthesizing nickel(II) β-diketonate dihydrates involves the reaction of a nickel(II) salt with the corresponding β-diketone ligand in a suitable solvent. wikipedia.org A common approach is the treatment of nickel(II) salts, such as nickel(II) chloride or nickel(II) nitrate (B79036), with 1,1,1-trifluoro-2,4-pentanedione (B1197229) (Htfa) in the presence of a weak base. ontosight.aiguidechem.com The base, often sodium hydroxide (B78521) or sodium acetate, facilitates the deprotonation of the β-diketone, enabling the formation of the acetylacetonate (B107027) anion which then coordinates with the Ni(II) ion. ontosight.aiguidechem.comgoogle.com

Another established route is the direct reaction of a nickel precursor like nickel(II) hydroxide or NiO(OH) with the β-diketone. google.comias.ac.in For instance, the reaction between NiO(OH) and acetylacetone (B45752) has been reported to produce bis(acetylacetonato)nickel(II) dihydrate in high yield without the need for a buffer. ias.ac.in This method simplifies the process by potentially omitting steps like the extensive washing of precipitates. google.com The resulting blue-green dihydrate complex, Ni(tfa)₂(H₂O)₂, can typically be isolated from the reaction mixture by filtration and purified. wikipedia.orgias.ac.in The general stoichiometry for these complexes is often [M(β-dike)₂], where the metal center can coordinate with additional neutral donor molecules to achieve a stable five- or six-coordinate geometry. researchgate.net

Table 1: Comparison of General Synthetic Methods for Nickel(II) β-Diketonate Dihydrates

Method Nickel Precursor Ligand Base/Conditions Typical Yield Key Advantages
Salt Metathesis Nickel(II) salts (e.g., NiCl₂, Ni(NO₃)₂) β-diketone (e.g., Htfa) Weak base (e.g., NaOH, Sodium Acetate) 90-95% Scalability, low cost, straightforward procedure. evitachem.com
Direct Reaction Nickel(II) Hydroxide [Ni(OH)₂] or NiO(OH) β-diketone (e.g., Hacac) Aqueous suspension, often exothermic >95% High yield, simplifies purification process. google.comias.ac.in
Thermal Condensation Nickel(II) salt β-diketone (e.g., Htfa) Reflux in organic solvent (70-110°C) 75-88% No specialized equipment required. evitachem.com

Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal syntheses are powerful techniques for producing crystalline materials, including nickel(II) β-diketonate dihydrates, by conducting reactions in closed systems under elevated temperature and pressure. researchgate.net These methods offer precise control over the final product's properties.

Hydrothermal Synthesis : This technique uses water as the solvent at temperatures between 100-150°C under autogenous pressure. evitachem.com For Ni(tfa)₂(H₂O)₂, hydrothermal routes can promote rapid formation of the dihydrate. However, this method can sometimes lead to irregular crystallinity due to the rapid and less controlled hydration kinetics. evitachem.com The general procedure involves placing the nickel precursor and ligand in an aqueous solution within a Teflon-lined autoclave and heating it for a set duration. researchgate.netmdpi.com

Solvothermal Synthesis : In contrast, solvothermal synthesis utilizes non-aqueous solvents, such as ethanol (B145695) or acetonitrile, typically at temperatures ranging from 80-120°C. evitachem.com This approach allows for more precise control over crystal nucleation and growth, often resulting in higher phase purity and well-defined crystal morphologies, such as rhomboid crystals for Ni(tfa)₂(H₂O)₂. evitachem.com The choice of solvent is critical; solvents with a dielectric constant (ε) greater than 25 are particularly effective in stabilizing the desired trans-diaquo configuration of the complex. evitachem.com This control is a significant advantage over hydrothermal methods for achieving high-quality crystalline products. The solvothermal method has also been successfully applied to synthesize various metal oxide nanoparticles using metal acetylacetonates (B15086760) as precursors. nih.govmdpi.com

Table 2: Comparison of Hydrothermal and Solvothermal Synthesis for Ni(tfa)₂(H₂O)₂

Parameter Hydrothermal Synthesis Solvothermal Synthesis
Solvent Water Non-aqueous (e.g., ethanol, acetonitrile)
Temperature 100-150°C 80-120°C
Pressure Autogenous Autogenous
Advantages Rapid dihydrate formation Precise control over crystal nucleation, high phase purity (e.g., 99%)
Disadvantages Irregular crystallinity due to uncontrolled hydration May require specific solvent properties (e.g., dielectric constant > 25)
Typical Product Crystalline powder Well-defined rhomboid crystals

Ligand Modification and Substitution Strategies for Trifluoroacetylacetonate Systems

The chemical properties of nickel(II) trifluoroacetylacetonate can be fine-tuned through ligand modification and substitution. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group in the tfa ligand significantly alters its electronic properties compared to non-fluorinated analogues like acetylacetonate (acac). evitachem.com This enhances the Lewis acidity at the nickel center and increases the metal-ligand bond strength. evitachem.com

Ligand substitution reactions are a key strategy for creating new nickel complexes with tailored properties. The coordinated water molecules in Ni(tfa)₂(H₂O)₂ can be replaced by other Lewis bases, such as diamines, to form adducts like Ni(tfa)₂TMEDA (where TMEDA is tetramethylethylenediamine). nih.govmdpi.com These reactions are often straightforward, involving the mixing of the parent β-diketonate complex with the new ligand. wikipedia.org

Photochemical methods also offer a pathway for complete ligand substitution. Irradiation with UV or visible light can promote the replacement of existing ligands, driven by the strong σ-donor and weak π-acceptor characteristics of the fluorinated β-diketonate ligands. evitachem.com Furthermore, gas-phase ligand exchange reactions have been observed between different metal β-diketonate complexes, demonstrating the lability and potential for modification of these systems. researchgate.netpsu.edu The choice of ancillary ligands can influence not only the electronic structure but also the geometry of the final complex, with cis-isomers often dominating in aqueous media, while anhydrous conditions can favor the formation of trimeric structures. wikipedia.orgevitachem.com

Mechanistic Studies of Coordination Compound Formation

Understanding the mechanism of formation is fundamental to the rational design of coordination compounds. The chelation of Ni(II) by the trifluoroacetylacetonate ligand is understood to proceed via a two-step associative mechanism. evitachem.com

Initial Ligand Adsorption : The process begins with the rapid formation of a labile monodentate intermediate where the tfa ligand binds to the nickel ion through only one of its oxygen atoms. evitachem.com

Ring Closure : This is followed by a slower, rate-determining step involving the closure of the chelate ring to form the stable bidentate structure. evitachem.comiosrjournals.org

Kinetic studies provide quantitative insight into this process. For the Ni(II)-tfa system, the rate constant for the initial ligand binding (k₁) is approximately 1.8 × 10³ M⁻¹s⁻¹, while the rate constant for the subsequent ring closure (k₂) is about 5.6 × 10² s⁻¹. evitachem.com Fluorine NMR studies have shown that ligand exchange in these fluorinated systems is relatively rapid, which is attributed to the electronic effects of the trifluoromethyl group. evitachem.com The electronic structure of the β-diketone ligand plays a crucial role; increased electronegativity of the substituents on the ligand generally leads to greater reactivity in substitution reactions. iosrjournals.org Mechanistic investigations using techniques like electrospray ionization mass spectrometry (ESI-MS) have also been employed to study the fragmentation patterns of related Ni(II) β-diketonate-diamine adducts, providing valuable information on the stability and bonding within these molecules. nih.govmdpi.com

Table 3: Kinetic Data for Ni(II)-Trifluoroacetylacetonate Chelation

Mechanistic Step Description Rate Constant
Step 1 (Association) Formation of a monodentate intermediate k₁ = 1.8 × 10³ M⁻¹s⁻¹
Step 2 (Ring Closure) Formation of the bidentate chelate structure k₂ = 5.6 × 10² s⁻¹

Advanced Structural Characterization and Solid State Analysis of Nickel Ii Trifluoroacetylacetonate Dihydrate

Crystallographic Investigations and Elucidation of Coordination Geometry

While a detailed single-crystal X-ray diffraction study specifically for the trifluoroacetylacetonate dihydrate derivative is not widely reported in the surveyed literature, extensive analysis of the closely related non-fluorinated analogue, Nickel(II) acetylacetonate (B107027) dihydrate (Ni(acac)₂·2H₂O), provides a robust model for its structure. handwiki.orgwikipedia.org

In this analogue, the nickel(II) center is in an octahedral coordination environment. handwiki.orgwikipedia.org The coordination sphere is composed of two bidentate acetylacetonate (acac) ligands and two water molecules. The two water molecules typically occupy the axial positions, with the two acetylacetonate ligands arranged in the equatorial plane. This results in a trans configuration, which is generally preferred over the cis isomer. handwiki.org The nickel atom lies at a center of symmetry, enforcing the planarity of the NiO₄ equatorial arrangement and the linearity of the H₂O-Ni-OH₂ axis.

The structure exhibits a tetragonally distorted octahedral geometry, characterized by different lengths for the axial and equatorial bonds. handwiki.org The axial Ni–O bonds (to the water ligands) are typically longer than the equatorial Ni–O bonds (to the acetylacetonate ligands). handwiki.orgwikipedia.org This distortion is a common feature in such complexes. The trifluoroacetylacetonate ligand is expected to induce slight changes in bond lengths and angles due to the electron-withdrawing nature of the trifluoromethyl group, but the fundamental coordination geometry is presumed to be the same.

Table 1: Representative Crystallographic Data for trans-Ni(C₅H₇O₂)₂(H₂O)₂ (Analogue Model)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.295
b (Å) 11.450
c (Å) 12.974
β (°) 92.85
Z 4
Coordination Geometry Octahedral
Axial Ni-O Bond Length (Å) ~2.10
Equatorial Ni-O Bond Length (Å) ~2.00

Data based on the non-fluorinated analogue, Nickel(II) acetylacetonate dihydrate. researchgate.net

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is primarily used for phase identification of a bulk sample by comparing the experimental diffraction pattern to a database or a pattern calculated from known single-crystal data. jcsp.org.pk For a newly synthesized batch of Nickel(II) trifluoroacetylacetonate dihydrate, PXRD would confirm its crystalline nature and phase purity. researchgate.net

Advanced methods such as Rietveld refinement and the Le Bail method are powerful tools for analyzing PXRD data. The Rietveld method refines a theoretical crystal structure model against the experimental powder pattern, allowing for the determination of precise lattice parameters, atomic positions, and other structural details. The Le Bail method is used to extract the peak intensities from a powder pattern without a priori knowledge of the crystal structure, which is useful for solving structures from powder data or for analyzing complex multiphase samples. While specific studies employing these advanced refinement methods on Nickel(II) trifluoroacetylacetonate dihydrate are not prominent in the literature, they represent the standard for obtaining detailed structural information when suitable single crystals are unavailable. mdpi.com

Spectroscopic Probes of Solid-State Structure

Spectroscopic techniques probe the energy levels of molecules and materials, providing complementary information to diffraction methods about bonding, molecular vibrations, and the local electronic environment in the solid state.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the characteristic vibrational modes of a molecule. For Nickel(II) trifluoroacetylacetonate dihydrate, the spectra are dominated by the vibrations of the trifluoroacetylacetonate ligand, the coordinated water molecules, and the Ni-O bonds.

The most characteristic bands for the chelated ligand appear in the 1400-1700 cm⁻¹ region. These bands arise from coupled C=O and C=C stretching vibrations within the delocalized six-membered ring formed with the nickel ion. The presence of the electron-withdrawing CF₃ group is expected to shift these frequencies compared to the non-fluorinated acetylacetonate complex. Other key vibrations include C-H bending, C-CH₃ stretching, and C-CF₃ stretching modes. The vibrations associated with the coordinated water molecules, such as O-H stretching, will appear as broad bands typically above 3000 cm⁻¹. In the far-infrared region (typically below 600 cm⁻¹), the vibrations corresponding to the Ni-O stretching and bending modes provide direct information about the coordination sphere.

Table 2: Expected Characteristic Vibrational Bands for Ni(tfacac)₂·2H₂O

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretching (water) 3200 - 3500
C-H Stretching 2900 - 3000
C=O / C=C Stretching 1500 - 1650
CH₃ Deformation 1350 - 1450
C-CF₃ Stretching 1100 - 1200
Ni-O Stretching 400 - 600

Frequency ranges are approximate and based on data from related metal acetylacetonate complexes. scienceasia.org

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the local atomic environment in solid materials. For Nickel(II) trifluoroacetylacetonate dihydrate, the presence of the paramagnetic Ni(II) center (a d⁸ ion with two unpaired electrons) presents both challenges and opportunities. researchgate.net The unpaired electrons cause large paramagnetic shifts and significant line broadening, making spectral acquisition and interpretation complex compared to diamagnetic compounds. acs.orgnih.gov

However, these paramagnetic effects also provide unique structural information. Studies on related paramagnetic nickel(II) acetylacetonate complexes, including the hexafluoroacetylacetonate analogue (cis-[Ni(F₆-acac)₂(D₂O)₂]), demonstrate the utility of the technique. semanticscholar.orgacs.org ¹³C magic-angle spinning (MAS) NMR can be used to characterize the ligand backbone. The isotropic shifts and anisotropy parameters of the methyl (CH₃) and methine (CH) carbons are highly sensitive to the molecular and electronic structure. acs.org Furthermore, ²H MAS NMR can be employed (using deuterated samples) to probe the local hydrogen-bonding network involving the coordinated water molecules, providing details on their dynamics and interactions within the crystal lattice. semanticscholar.orgacs.org The analysis of these paramagnetic shifts and relaxation effects provides insights that are inaccessible by other techniques. acs.org

Polymorphism and Structural Phase Transitions

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. While polymorphism is a known phenomenon in coordination chemistry, and has been observed for other nickel(II) complexes, there are no specific reports in the surveyed literature detailing the existence of polymorphs or structural phase transitions for Nickel(II) trifluoroacetylacetonate dihydrate. mdpi.comresearchgate.net The investigation of its behavior under varying temperature and pressure could potentially reveal the existence of different solid-state phases.

Supramolecular Assembly and Extended Network Formation

In the crystalline lattice, individual molecules of Nickel(II) trifluoroacetylacetonate dihydrate, formally known as trans-diaquabis(1,1,1-trifluoropentane-2,4-dionato)nickel(II), are organized in a well-defined three-dimensional array. The primary driving force behind this organization is a network of hydrogen bonds originating from the coordinated water molecules.

The two aqua ligands, being potent hydrogen-bond donors, form crucial links to the oxygen atoms of the trifluoroacetylacetonate ligands of neighboring molecules. This results in the formation of chains and, subsequently, a more complex three-dimensional network. The presence of the highly electronegative fluorine atoms on the trifluoroacetylacetonate ligand can also influence the charge distribution within the molecule, potentially impacting the strength and directionality of these hydrogen bonds.

Electronic Structure and Advanced Spectroscopic Probes of Nickel Ii Trifluoroacetylacetonate Dihydrate

Ligand Field Theory (LFT) Applications and Electronic Transitions

Ligand Field Theory provides a robust framework for describing the electronic structure of transition metal complexes. In Nickel(II) trifluoroacetylacetonate dihydrate, the Ni²⁺ ion is in a pseudo-octahedral coordination environment, bonded to two bidentate trifluoroacetylacetonate (tfacac) ligands and two water molecules. This arrangement is crucial for determining the magnetic and spectroscopic properties of the complex.

Elucidation of d-Orbital Splitting and Energy Levels

The Nickel(II) ion has a d⁸ electron configuration. In the free ion, the five d-orbitals are degenerate. However, under the influence of the octahedral ligand field created by the six coordinating oxygen atoms, this degeneracy is lifted. The d-orbitals split into two distinct energy levels: a lower-energy triply degenerate set known as the t₂g orbitals (dxy, dxz, dyz) and a higher-energy doubly degenerate set known as the eg orbitals (dx²-y², dz²). wikipedia.org

The energy separation between these two levels is denoted as Δo or 10Dq, the ligand field splitting parameter. For a d⁸ ion in an octahedral field, the ground electronic state is ³A₂g. The eight d-electrons fill the orbitals as (t₂g)⁶(eg)², resulting in two unpaired electrons, which makes the complex paramagnetic.

The electronic transitions observed in the UV-Visible spectrum of such complexes correspond to the promotion of an electron from the t₂g orbitals to the eg orbitals. For a Ni²⁺ ion in an octahedral field, three spin-allowed transitions are expected from the ³A₂g ground state to the excited states: ³T₂g, ³T₁g(F), and ³T₁g(P).

Derivation of Ligand Field Parameters from Spectroscopic Data

The energies of the d-d electronic transitions, observed in the electronic absorption spectrum, can be used to calculate the key ligand field parameters: the ligand field splitting energy (10Dq) and the Racah inter-electronic repulsion parameter (B). libretexts.org The Racah parameter B in the complex is typically smaller than that of the free Ni²⁺ ion (B₀ ≈ 1080 cm⁻¹), indicating a reduction in electron-electron repulsion due to the delocalization of the metal d-electrons onto the ligand orbitals. This phenomenon is known as the nephelauxetic effect.

The energies of the three spin-allowed transitions for an octahedral Ni(II) complex can be expressed using the following equations:

ν₁ = ³A₂g → ³T₂g = 10Dq

ν₂ = ³A₂g → ³T₁g(F) = 15Dq + (15/2)B - (1/2)√[(15)²B² - 180DqB + 100(Dq)²]

ν₃ = ³A₂g → ³T₁g(P) = 15Dq + (15/2)B + (1/2)√[(15)²B² - 180DqB + 100(Dq)²]

By identifying the absorption bands corresponding to these transitions (ν₁, ν₂, and ν₃) in the experimental spectrum, one can solve these equations to determine the values of 10Dq and B for the complex. banglajol.infoslideshare.net For instance, in the analogous complex [Ni(H₂O)₆]²⁺, observed transitions allow for the calculation of these parameters. dalalinstitute.com A similar approach would be used for Ni(tfacac)₂(H₂O)₂, although the specific values would differ due to the different ligand field.

Table 1: Representative Ligand Field Parameters for an Octahedral Ni(II) Complex This table is based on data for the analogous complex [Ni(sac)₂(H₂O)₄]·2H₂O and illustrates the method. Specific experimental data for Ni(tfacac)₂(H₂O)₂ is required for precise values.

ParameterValue (cm⁻¹)
ν₁ (³A₂g → ³T₂g)~13,870
ν₂ (³A₂g → ³T₁g(F))~25,250
10Dq (Calculated) 6,715
B (Calculated) 814

Source: Data derived from methods described in reference banglajol.info.

Spectrochemical Series Considerations and Ligand Field Strength Analysis

The spectrochemical series arranges ligands in order of their ability to cause d-orbital splitting. wikipedia.org Ligands that cause a large splitting are termed strong-field ligands, while those causing a small splitting are weak-field ligands. Water (H₂O) is considered a relatively weak-field ligand. The acetylacetonate (B107027) (acac) ligand is positioned in the middle of the series, indicating it is a moderate-field ligand. chemistai.org

The trifluoroacetylacetonate (tfacac) ligand is expected to be a stronger field ligand than acac. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group (-CF₃) withdraws electron density from the acetylacetonate backbone. This inductive effect lowers the energy of the ligand's orbitals, leading to a stronger interaction with the metal d-orbitals and consequently, a larger 10Dq value. libretexts.org This increased ligand field strength would shift the d-d absorption bands to higher energies (shorter wavelengths) compared to the non-fluorinated analogue.

Electronic Absorption Spectroscopy (UV-Visible) for d-d Transitions and Charge Transfer Bands

Electronic absorption spectroscopy is a primary tool for investigating the d-d transitions in transition metal complexes. For Nickel(II) trifluoroacetylacetonate dihydrate, the UV-Visible spectrum is expected to display three weak, broad absorption bands in the visible and near-infrared regions, characteristic of an octahedral d⁸ complex. researchgate.net These bands correspond to the spin-allowed transitions from the ³A₂g ground state.

ν₁: ³A₂g → ³T₂g(F) : This is the lowest energy transition and directly corresponds to 10Dq. It is typically found in the near-infrared region.

ν₂: ³A₂g → ³T₁g(F) : This transition usually appears in the visible region (e.g., green-yellow).

ν₃: ³A₂g → ³T₁g(P) : This is the highest energy d-d transition, often observed in the blue-violet region of the spectrum.

In addition to these d-d bands, more intense bands may appear in the ultraviolet region. These are typically assigned to charge-transfer (CT) transitions, either from the ligand to the metal (LMCT) or metal to ligand (MLCT). For Ni(II) with oxygen-donor ligands, LMCT bands are more common and involve the promotion of an electron from a ligand-based orbital to one of the metal's empty or partially filled d-orbitals.

Vibrational Spectroscopy (Infrared and Raman) for Metal-Ligand Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable insights into the bonding within the complex, particularly the metal-ligand bonds. In the IR spectrum of metal acetylacetonates (B15086760), the strong bands associated with C=O and C=C stretching vibrations of the free ligand are shifted to lower frequencies upon coordination to the metal ion. chesci.com

Of particular importance for analyzing the metal-ligand bond are the low-frequency vibrations. New absorption bands that are not present in the free ligand appear in the far-infrared region of the spectrum for the complex. These bands are typically assigned to the stretching and bending modes involving the metal-oxygen (Ni-O) bonds. For many first-row transition metal acetylacetonate dihydrate complexes, M(acac)₂(H₂O)₂, the M-O stretching vibrations are observed in the 425-450 cm⁻¹ range. chesci.com The precise frequency of these Ni-O vibrations in Ni(tfacac)₂(H₂O)₂ can provide a measure of the bond strength; a higher frequency generally corresponds to a stronger bond. Comparing the Ni-O stretching frequencies of Ni(tfacac)₂(H₂O)₂ with those of Ni(acac)₂(H₂O)₂ would offer direct evidence for the strengthening of the metal-ligand bond due to the electronic effects of the -CF₃ group.

Table 2: Typical Infrared Frequencies for Metal Acetylacetonate Complexes

VibrationFrequency Range (cm⁻¹)
ν(C=O) + ν(C=C)1516 - 1655
νas(C=C=C)1350 - 1354
νs(C=C=C)1255 - 1275
ν(M-O) 425 - 450

Source: Data adapted from reference chesci.com for analogous [M(acac)₂(H₂O)n] complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Magnetic Anisotropy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that probes species with unpaired electrons. Since octahedral Ni(II) is a d⁸ ion with two unpaired electrons, it has a triplet ground state (S=1) and is EPR active. illinois.edu The EPR spectra of S=1 systems are characterized by the g-factor and the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). libretexts.org

The ZFS arises from the interaction of the spin magnetic moment with the asymmetric electric field of the complex (spin-orbit coupling) and the magnetic dipole-dipole interaction between the two unpaired electrons. It lifts the degeneracy of the Ms sublevels (Ms = -1, 0, +1) even in the absence of an external magnetic field. The magnitude of the ZFS is highly sensitive to the symmetry of the coordination environment. A perfectly octahedral complex would have D = 0, but any distortion, such as the presence of two different types of ligands (tfacac and H₂O), leads to a non-zero D value. The D parameter describes the axial distortion, while the E parameter quantifies any rhombic (in-plane) distortion.

The EPR spectrum of a powdered sample of an S=1 complex can be complex. If the ZFS is very large (D >> hν), transitions may not be observed with a standard X-band spectrometer. If the ZFS is small (D << hν), a characteristic triplet spectrum can be observed. unam.mx The precise determination of g, D, and E often requires multi-frequency and high-field EPR techniques. nationalmaglab.org These parameters provide a detailed picture of the electronic ground state and the magnetic anisotropy of the Nickel(II) trifluoroacetylacetonate dihydrate complex.

Magnetic Circular Dichroism (MCD) Spectroscopy for Excited State Characterization

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique used to investigate the electronic structure of molecules, particularly the excited states of paramagnetic species like Nickel(II) complexes. MCD measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the presence of a magnetic field applied parallel to the light propagation. For paramagnetic systems, the spectra are highly sensitive to temperature and the magnetic field strength, which allows for the detailed characterization of electronic transitions that may be weak or unresolved in conventional absorption spectra. jasco-global.comresearchgate.net

In the case of Nickel(II) trifluoroacetylacetonate dihydrate, the Ni(II) center possesses a d⁸ electron configuration. In a typical octahedral coordination environment, provided by the two bidentate trifluoroacetylacetonate ligands and two water molecules, the ground state is a ³A₂g term. MCD spectroscopy is particularly adept at probing the spin-allowed d-d transitions from this ground state to excited triplet states (³T₂g, ³T₁g(F), and ³T₁g(P)).

The key advantage of MCD is its ability to resolve the orbital degeneracy of excited states. rsc.org The technique yields signed signals, and the appearance of derivative-shaped "A-terms" is a direct signature of a transition to a degenerate excited state, while "B-terms" and temperature-dependent "C-terms" provide information about mixing between states and the degeneracy of the ground state, respectively. rsc.org Studies on various Ni(II) complexes have demonstrated that MCD can definitively assign the energies and symmetries of the ligand-field excited states. capes.gov.br For Nickel(II) trifluoroacetylacetonate dihydrate, MCD would be instrumental in assigning the ³A₂g → ³T₂g and ³A₂g → ³T₁g transitions, providing precise energy values that are crucial for calculating ligand-field parameters and understanding the covalent character of the Ni-O bonds.

Table 1: Expected MCD Observables for Octahedral Ni(II) Transitions

TransitionExpected MCD Signal TypeInformation Gained
³A₂g → ³T₂gPseudo-A termEnergy of the first spin-allowed transition (10Dq)
³A₂g → ³T₁g(F)Pseudo-A termEnergy of the second spin-allowed transition
³A₂g → ¹E₉ (spin-forbidden)Sharp, weak featuresCharacterization of spin-forbidden excited states
Ligand-to-Metal Charge TransferStrong B- or C-termsInformation on the electronic delocalization and bonding

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds provides unique insights but is also challenging due to the influence of the unpaired electrons from the metal center. In Nickel(II) trifluoroacetylacetonate dihydrate, the high-spin d⁸ Ni(II) ion causes significant changes in the NMR spectra compared to diamagnetic analogues. These changes include large chemical shift ranges (paramagnetic or hyperfine shifts) and substantial line broadening due to accelerated nuclear relaxation. marquette.edursc.org

¹H NMR: The proton NMR spectrum is used to probe the solution structure. The resonances for the ligand's methine (CH) and methyl (CH₃) protons, as well as the protons of the coordinated water molecules, are typically shifted far outside the normal diamagnetic range (0-10 ppm). researchgate.net The direction and magnitude of these shifts are dependent on the distance and orientation of the protons relative to the paramagnetic Ni(II) center and can be used to map the spin density distribution within the molecule. marquette.edusemanticscholar.org Two-dimensional NMR techniques, such as COSY, can be employed to assign these hyperfine-shifted resonances. marquette.edu

¹⁹F NMR: Given the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR is an especially sensitive probe. The ¹⁹F nucleus has a high gyromagnetic ratio and the chemical shifts are exquisitely sensitive to the local electronic environment. nih.gov The paramagnetic effect of the Ni(II) center will induce large shifts in the ¹⁹F resonance. Furthermore, measurements of the longitudinal (T₁) and transverse (T₂) relaxation times of the fluorine nuclei provide detailed information about the dynamics of the complex in solution and the distance between the fluorine atoms and the paramagnetic metal ion. mdpi.com Shorter relaxation times are indicative of a closer proximity to the Ni(II) center.

Table 2: Representative Paramagnetic NMR Data for Ni(II) β-diketonate Complexes

NucleusLigand GroupTypical Chemical Shift Range (ppm)Key Insights
¹H-CH₃+5 to +100Spin delocalization onto ligand, structural integrity in solution
¹H-CH--50 to -150Proximity to the metal center, confirmation of chelation
¹HH₂O+20 to +150Confirmation of water coordination, dynamics of water exchange
¹⁹F-CF₃-20 to -100Electronic influence of the paramagnetic center, molecular dynamics via relaxation

This is an interactive data table based on typical values for similar complexes. You can sort and filter the data by clicking on the column headers.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Energy Excitations and Lattice Modes

Terahertz Time-Domain Spectroscopy (THz-TDS) is a technique that probes the far-infrared region of the electromagnetic spectrum, typically from 0.1 to 10 THz (approximately 3 to 333 cm⁻¹). yale.edu This energy range corresponds to low-frequency molecular vibrations, such as large-amplitude torsional modes and intermolecular vibrations like lattice phonons in crystalline solids. researchgate.net

For a crystalline material like Nickel(II) trifluoroacetylacetonate dihydrate, THz-TDS can provide direct information on the collective vibrational modes of the crystal lattice. These phonon modes are sensitive to the crystal packing, symmetry, and the nature of intermolecular forces, including the hydrogen-bonding network involving the coordinated water molecules and adjacent complexes.

In addition to lattice modes, low-frequency intramolecular vibrations can also be observed. These may include vibrations of the Ni-O bonds of the coordination sphere and torsional or wagging modes of the entire trifluoroacetylacetonate ligand. Studies on other nickel-containing materials have successfully used THz spectroscopy to identify characteristic absorption peaks corresponding to phonon modes and other low-energy excitations. spectroscopyonline.com

Table 3: Potential Low-Energy Modes in Nickel(II) Trifluoroacetylacetonate Dihydrate Observable by THz-TDS

Mode TypeTypical Frequency Range (THz)Structural Information Provided
Lattice Phonons0.5 - 3.0Crystal packing, intermolecular forces, hydrogen bonding network
Ni-O Stretching/Bending2.0 - 6.0Strength and geometry of the primary coordination sphere
Ligand Torsional Modes1.0 - 4.0Conformational flexibility of the trifluoroacetylacetonate ligand
Water Librational Modes3.0 - 8.0Dynamics of coordinated water molecules

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Correlation of Spectroscopic Data with Electronic and Structural Properties

The data obtained from MCD, NMR, and THz-TDS provide a comprehensive and correlated picture of the properties of Nickel(II) trifluoroacetylacetonate dihydrate. The central feature governing these properties is the paramagnetic high-spin d⁸ electronic configuration of the Ni(II) ion in a pseudo-octahedral coordination environment.

Electronic Structure: MCD directly probes the d-d electronic transitions, providing experimental energies for the excited states (e.g., ³T₂g and ³T₁g). These energies are a direct consequence of the ligand field imposed by the trifluoroacetylacetonate and water ligands. The electron-withdrawing nature of the trifluoromethyl groups influences the ligand field strength, which is quantitatively measured by MCD.

Solution Behavior: Paramagnetic NMR confirms the stability of the monomeric complex in solution and its paramagnetic ground state. The hyperfine shifts observed in both ¹H and ¹⁹F NMR are a direct result of the unpaired electron spin density being delocalized from the Ni(II) ion onto the ligand framework. This spin delocalization is mediated by the same molecular orbitals whose energies are probed by MCD. The dynamics of the coordinated water ligands, observable through NMR line broadening or exchange studies, can be correlated with the hydrogen-bonding interactions that influence the lattice phonon modes measured by THz-TDS in the solid state.

Solid-State Structure and Dynamics: THz-TDS provides a fingerprint of the solid-state structure through the detection of lattice phonons. The frequencies of these modes are determined by the mass of the complex and the strength of the intermolecular forces. The structure, including the cis or trans arrangement of the water ligands which is often inferred from crystallographic studies of similar compounds, dictates the local symmetry and thus the selection rules for both vibrational (THz) and electronic (MCD) transitions. wikipedia.org The strength of the Ni-O bonds, which can be probed by THz-TDS, is directly related to the ligand field splitting energy (10Dq) determined from the MCD spectrum.

Theoretical and Computational Chemistry Approaches to Nickel Ii Trifluoroacetylacetonate Dihydrate

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of transition metal complexes like Nickel(II) trifluoroacetylacetonate dihydrate due to its favorable balance between computational cost and accuracy. DFT calculations are instrumental in determining the electronic ground state, optimizing the molecular geometry, and exploring the reactivity of the complex.

Electronic Structure: DFT calculations provide insights into the molecular orbital (MO) energy levels and their compositions. For Nickel(II) trifluoroacetylacetonate dihydrate, this allows for a detailed description of the metal-ligand bonding, including the covalent character of the Ni-O bonds. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the compound's redox properties and electronic transitions.

Geometry Optimization: A primary application of DFT is the determination of the equilibrium geometry of the complex. By minimizing the energy of the system with respect to the atomic coordinates, DFT can predict bond lengths and angles with high accuracy. For Nickel(II) trifluoroacetylacetonate dihydrate, this would typically involve optimizing the octahedral coordination environment around the Ni(II) center, including the positions of the trifluoroacetylacetonate and water ligands.

Reactivity: DFT can be used to calculate various reactivity descriptors, such as the global hardness, softness, and electrophilicity index, which provide a quantitative measure of the compound's reactivity. Furthermore, the Fukui function can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 1: Representative DFT-Calculated Parameters for a Nickel(II) β-diketonate Complex This table presents typical data obtained from DFT calculations on a generic Nickel(II) β-diketonate complex, illustrating the type of information that can be derived for Nickel(II) trifluoroacetylacetonate dihydrate.

Parameter Calculated Value
Ni-O (diketonate) bond length 2.02 Å
Ni-O (water) bond length 2.08 Å
O-Ni-O angle (chelate) 91.5°
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Mulliken Charge on Ni +1.45

Ab Initio Quantum Chemical Methods (e.g., CASSCF, NEVPT2) for Strongly Correlated Systems

For transition metal complexes with open-shell d-orbitals, such as the Ni(II) ion (d⁸ configuration) in Nickel(II) trifluoroacetylacetonate dihydrate, electron correlation effects can be significant. In such cases, single-reference methods like DFT may not be sufficient. Multireference ab initio methods are employed to accurately describe the electronic structure of these "strongly correlated" systems.

Complete Active Space Self-Consistent Field (CASSCF): The CASSCF method provides a robust framework for treating static correlation, which arises from the near-degeneracy of electronic states. In the context of Nickel(II) trifluoroacetylacetonate dihydrate, the active space would typically include the Ni 3d orbitals and the electrons occupying them. This allows for a proper description of the ground and low-lying excited states.

N-Electron Valence State Perturbation Theory (NEVPT2): While CASSCF accounts for static correlation, it often lacks a proper description of dynamic correlation, which arises from the instantaneous interactions between electrons. NEVPT2 is a second-order perturbation theory method that can be applied to a CASSCF reference wavefunction to incorporate dynamic correlation effects. This combination, CASSCF/NEVPT2, is a powerful tool for obtaining accurate energies and properties of transition metal complexes.

Ligand Field Theory Parameterization from Ab Initio Data

Ligand Field Theory (LFT) provides a parametric model to describe the electronic structure and spectroscopy of transition metal complexes. The parameters of this model, such as the ligand field splitting (10Dq) and Racah parameters (B and C), can be extracted from high-level ab initio calculations. This approach, often termed Ab Initio Ligand Field Theory (AILFT), bridges the gap between rigorous quantum chemical calculations and the more intuitive LFT model. For Nickel(II) trifluoroacetylacetonate dihydrate, AILFT can provide a quantitative understanding of the ligand field imposed by the trifluoroacetylacetonate and water ligands on the Ni(II) d-orbitals.

Table 2: Illustrative Ligand Field Parameters for a Ni(II) Complex Derived from Ab Initio Calculations This table provides an example of ligand field parameters that could be obtained for Nickel(II) trifluoroacetylacetonate dihydrate through AILFT.

Parameter Value (cm⁻¹)
10Dq (Ligand Field Splitting) 9,500
B (Racah Parameter) 850
C (Racah Parameter) 3,400

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical methods provide detailed information about the static electronic structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of Nickel(II) trifluoroacetylacetonate dihydrate over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

Dynamic Behavior: MD simulations can reveal the conformational flexibility of the complex, including the motion of the trifluoromethyl groups and the dynamics of the chelate rings. It can also be used to study the vibrational properties of the molecule.

Solvation Effects: By including explicit solvent molecules in the simulation box, MD can be used to investigate the solvation structure around the complex. This includes the arrangement of solvent molecules in the first and second solvation shells and the dynamics of solvent exchange. Such studies are crucial for understanding the behavior of the complex in solution. nih.gov

Computational Prediction and Interpretation of Spectroscopic Signatures (e.g., UV-Vis, IR, EPR)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of Nickel(II) trifluoroacetylacetonate dihydrate.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be directly compared to experimental UV-Vis spectra. nih.gov These calculations help in assigning the observed absorption bands to specific electronic transitions, such as d-d transitions localized on the Ni(II) ion or ligand-to-metal charge transfer (LMCT) transitions.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the calculated IR spectrum with the experimental one, each vibrational mode can be assigned to specific molecular motions, such as C=O stretching, C-F stretching, and Ni-O stretching modes.

EPR Spectroscopy: For paramagnetic species like high-spin Ni(II) complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful characterization technique. Computational methods, including both DFT and multireference ab initio approaches, can be used to calculate the g-tensor and zero-field splitting (ZFS) parameters (D and E), which are fundamental parameters in EPR spectroscopy.

Investigation of Reaction Mechanisms and Potential Energy Surfaces using Computational Methods

Computational chemistry provides a powerful toolkit for elucidating the mechanisms of chemical reactions involving Nickel(II) trifluoroacetylacetonate dihydrate. By mapping out the potential energy surface (PES) for a given reaction, key stationary points such as reactants, products, intermediates, and transition states can be identified.

For instance, the thermal decomposition of the complex, a crucial aspect for its application in chemical vapor deposition (CVD), can be investigated. mdpi.comcnr.it Computational studies can identify the initial bond-breaking steps, subsequent fragmentation pathways, and the associated activation energies. mdpi.comcnr.it This information is vital for understanding the precursor's stability and designing better CVD processes. mdpi.comcnr.it A study on the fragmentation of Ni(II) β-diketonate-diamine complexes revealed that the initial step is the loss of a diketonate ligand. mdpi.com

Table 3: Example of Calculated Activation Energies for a Ligand Dissociation Reaction This table illustrates how computational methods can provide kinetic data for reaction pathways of Nickel(II) trifluoroacetylacetonate dihydrate.

Reaction Step Activation Energy (kcal/mol)
Water Ligand Dissociation 15.2
Trifluoroacetylacetonate Ligand Dissociation 25.8

Machine Learning Approaches in Predicting Coordination Compound Properties

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry, and its application to coordination compounds is a rapidly growing field. ijsat.orgijsat.org ML models can be trained on large datasets of known compounds to predict a wide range of properties for new, uncharacterized complexes like Nickel(II) trifluoroacetylacetonate dihydrate. ijsat.orgijsat.org

By using molecular descriptors that encode structural and electronic information, ML models can predict properties such as:

Catalytic activity: Predicting the efficiency of the complex in various catalytic reactions. mdpi.com

Spectroscopic properties: Estimating UV-Vis and NMR spectra. rsc.org

Thermodynamic stability: Predicting formation energies and decomposition temperatures.

Electronic properties: Estimating HOMO-LUMO gaps and redox potentials. rsc.org

The development of accurate ML models can significantly accelerate the discovery and design of new coordination compounds with desired properties, reducing the reliance on time-consuming and expensive experimental synthesis and characterization. acs.orgacs.org

Catalytic Applications and Mechanistic Insights of Nickel Ii Trifluoroacetylacetonate Dihydrate

Role of Nickel(II) Complexes in Homogeneous and Heterogeneous Catalysis

Nickel(II) complexes are versatile and widely utilized catalysts in both homogeneous and heterogeneous catalysis due to nickel's cost-effectiveness compared to precious metals like palladium, and its ability to exist in multiple stable oxidation states (commonly Ni(0), Ni(I), Ni(II), and Ni(III)). rsc.orgmdpi.com This redox flexibility allows for diverse catalytic cycles and mechanisms, including those involving radical intermediates. rsc.orgresearchgate.net In homogeneous catalysis, nickel complexes are instrumental in a variety of synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, and Kumada couplings), olefin oligomerization, and polymerization. alzahra.ac.irnih.gov The reactivity and selectivity of these homogeneous catalysts are significantly influenced by the ligand environment surrounding the nickel center. rsc.org

Investigation of Catalytic Reaction Pathways and Intermediates

Understanding the reaction pathways and identifying key intermediates are crucial for optimizing nickel-catalyzed reactions. Nickel catalysis is characterized by a variety of mechanistic steps, including oxidative addition, reductive elimination, migratory insertion, and β-hydride elimination. rsc.org Unlike palladium, which primarily operates through two-electron processes (Pd(0)/Pd(II)), nickel's accessible Ni(I) and Ni(III) oxidation states open up single-electron transfer (SET) pathways and radical mechanisms. rsc.orgresearchgate.net This allows nickel catalysts to activate substrates that are challenging for other metals. rsc.org

Mechanistic investigations often employ a combination of experimental techniques and computational studies. For example, in nickel-catalyzed cross-coupling reactions, the formation of organonickel(II) intermediates is a key step. The subsequent reductive elimination to form the desired C-C bond can be challenging from a Ni(II) center due to its weak oxidizing ability. escholarship.org Studies have explored various models to facilitate this step, including direct, electron density-controlled, and oxidation-induced reductive elimination. escholarship.org In some cycloaddition reactions, such as the [4+2+1] cycloaddition, mechanistic studies have provided evidence for the involvement of divinylcyclopropanes as key intermediates, which undergo a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govasee.org The characterization of transient species, such as nickel hydride complexes, is also vital as they are crucial intermediates in many catalytic processes, including hydrogenation and hydroformylation. rsc.org

Influence of Ligand Field Strength on Reaction Kinetics and Activation Energies

The ligand field strength plays a critical role in determining the kinetics and activation energies of reactions catalyzed by nickel(II) complexes. The arrangement and nature of the ligands around the nickel center directly influence the splitting of the d-orbitals, which in turn affects the electronic structure, stability, and reactivity of the complex. strem.comstrem.com Ligand field theory provides a framework for understanding these effects. researchgate.net

Strong-field ligands induce a larger energy gap (Δ) between the d-orbitals, which typically leads to the formation of low-spin, square planar Ni(II) complexes. strem.comresearchgate.net This large splitting can stabilize the complex, but also influence the energy required for subsequent steps in the catalytic cycle. For instance, a strong ligand field can lower the activation energy for certain reaction pathways by stabilizing transition states. strem.com Conversely, weak-field ligands result in a smaller d-orbital splitting, favoring high-spin, pseudo-tetrahedral or octahedral geometries. researchgate.net These high-spin complexes are often more labile and can exhibit different reactivity patterns. strem.com The choice of ligand can therefore be used to tune the reaction kinetics; strong-field ligands may slow down ligand exchange rates due to stronger metal-ligand bonds, while the specific electronic configuration dictated by the ligand field can make processes like reductive elimination more or less favorable. strem.comresearchgate.net The activity of a Ni(II) complex towards reductive steps in a catalytic cycle is dramatically influenced by both ligand field strength and coordination geometry. researchgate.net

Proton-Coupled Electron Transfer (PCET) Mechanisms in Nickel(II) Catalysis

In the context of nickel(II) catalysis, PCET is relevant in reactions like hydrogen evolution, where electrons and protons are combined to form H₂. wikipedia.org Molecular electrocatalysts based on nickel have been designed to facilitate this reaction, sometimes incorporating proton relays within the ligand structure to enhance the PCET process. wikipedia.org The mechanism can be either concerted, where the proton and electron move together, or sequential, with rapid succession of proton and electron transfer steps. avestia.comwikipedia.org PCET is also implicated in the activation of C-H bonds. For instance, a mild and general strategy for the remote arylation of ketones has been developed using a combination of photoredox-mediated multisite concerted proton–electron transfer (MS-PCET) and nickel catalysis. chemistryworld.com The reactivity of metal-hydroxide species, which can be formed from nickel(II) complexes, often involves a PCET step to abstract a hydrogen atom from a substrate. avestia.comresearchgate.net

Specific Catalytic Transformations (Research Focus)

Hydrogen Generation and Storage (e.g., from NaBH₄ hydrolysis)

Nickel-based catalysts are actively researched for hydrogen generation from the hydrolysis of chemical hydrides like sodium borohydride (B1222165) (NaBH₄), which is a promising hydrogen storage material due to its high hydrogen content (10.8 wt%). The hydrolysis reaction (NaBH₄ + 2H₂O → NaBO₂ + 4H₂) is typically slow but can be significantly accelerated by heterogeneous catalysts. Nickel catalysts, often in the form of nickel boride (Ni-B) nanoparticles, are particularly effective and offer a low-cost alternative to noble metal catalysts.

Complexes such as Nickel(II) trifluoroacetylacetonate dihydrate can serve as precursors for the in-situ generation of these catalytically active nickel nanoparticles. escholarship.org The reduction of nickel salts or complexes, often by NaBH₄ itself, produces amorphous Ni-B nanoparticles that exhibit high catalytic activity. wikipedia.org The performance of these catalysts is influenced by factors such as particle size, morphology, and the presence of promoters or supports. alzahra.ac.ir Research has focused on enhancing the stability and reusability of these catalysts, for example, by depositing them on supports or by synthesizing core-shell structures. strem.com

Below is a table summarizing the performance of various nickel-based catalysts in NaBH₄ hydrolysis.

CatalystPrecursorReaction ConditionsHydrogen Generation Rate (mL min⁻¹ g⁻¹)Activation Energy (kJ mol⁻¹)
NiB/NiFe₂O₄Not Specified5 wt% NaBH₄, 298 K299.8872.52 nih.gov
Ni-BNiCl₂5 wt% NaBH₄ + 5 wt% NaOH, 338 KData not specifiedNot Specified alzahra.ac.ir
Ni-B-Cr₀.₈Not SpecifiedNot Specified, 305 K801Not Specified
NaBH₄@Ni (core-shell)Not SpecifiedExcess H₂O, 312 K6100Not Specified strem.com

Dry Reforming of Methane (B114726) (DRM) and Carbon Dioxide Utilization

Dry reforming of methane (DRM) is a significant process for utilizing two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), to produce syngas (a mixture of H₂ and CO) (CH₄ + CO₂ → 2CO + 2H₂). Syngas is a valuable feedstock for the synthesis of liquid fuels and chemicals. Nickel-based catalysts are widely studied for DRM due to their high activity and lower cost compared to noble metals. However, they are prone to deactivation through carbon deposition (coking) and sintering at the high temperatures required for the reaction (>700 °C).

Current research focuses on developing highly active and stable nickel catalysts by dispersing nickel nanoparticles on suitable support materials. Supports like ceria (CeO₂) have shown promise due to strong metal-support interactions that can enhance methane activation and suppress carbon formation. nih.govcymitquimica.com Nickel(II) trifluoroacetylacetonate dihydrate can be used as a precursor to prepare these supported nickel catalysts. The properties of the final catalyst, such as nickel particle size and dispersion, are crucial for its performance and are influenced by the preparation method and the choice of precursor. The goal is to design catalysts that efficiently break the C-H bond in methane at lower temperatures while resisting deactivation. nih.govcymitquimica.com

The table below presents data on the performance of selected nickel-based catalysts in the dry reforming of methane.

CatalystSupportReaction Temperature (K)CH₄ Conversion (%)CO₂ Conversion (%)
Ni Single-AtomHydroxyapatite (HAP)Not SpecifiedHigh activity reportedHigh activity reported
Ni NanoparticlesHydroxyapatite (HAP)Not SpecifiedProne to carbon depositionProne to carbon deposition
NiCeO₂700Highly efficient and stableHighly efficient and stable nih.govcymitquimica.com

Oxidative Catalysis: Oxygen Evolution Reaction (OER), Alcohol Oxidation Reaction (AOR), Hydrogen Oxidation Reaction (HOR)

While Nickel(II) trifluoroacetylacetonate dihydrate is a versatile precursor, its direct application in oxidative electrocatalysis is not extensively documented. Research in this area has predominantly focused on other nickel complexes and materials. However, the principles derived from these studies offer insights into the potential roles of nickel-based catalysts.

Oxygen Evolution Reaction (OER): The OER is a critical process in water splitting for hydrogen fuel production. Nickel-based materials are recognized as promising, cost-effective catalysts for this reaction. Studies have shown that specific organometallic nickel complexes deposited onto conductive substrates, such as nickel foam, can act as efficient catalysts for electrocatalytic oxygen evolution from water. For instance, certain N-heterocyclic carbene-supported nickel complexes have been shown to effect O₂ evolution with low onset potentials. google.com It is believed that the precursor complex transforms into a heterogeneous active species during the reaction, which is responsible for the catalytic activity. google.com While Nickel(II) trifluoroacetylacetonate dihydrate has not been specifically reported for this application, its role as a precursor for depositing nickel oxide or other active nickel species could be an area for future investigation.

Alcohol Oxidation Reaction (AOR): Nickel(II)-catalyzed oxidation of alcohols to their corresponding aldehydes and ketones is a well-established transformation in organic synthesis. researchgate.net Various Ni(II) complexes, particularly those with Schiff base or pincer-type ligands, have demonstrated high catalytic activity. researchgate.netrsc.org These reactions often proceed via transfer dehydrogenation, where a hydrogen acceptor like cyclohexanone (B45756) is used as the formal oxidant, eliminating the need for a base. researchgate.net Nickel phosphine (B1218219) complexes featuring pendant amines have also been developed as electrocatalysts for the oxidation of both primary and secondary alcohols. researchgate.net Although direct use of Nickel(II) trifluoroacetylacetonate dihydrate is not prominent in the literature for AOR, its fundamental Ni(II) center is analogous to the active sites in these established catalytic systems.

Hydrogen Oxidation Reaction (HOR): The HOR is the anodic reaction in hydrogen fuel cells. Research into molecular catalysts for HOR has led to the development of highly efficient nickel-based systems. Mononuclear nickel(II) complexes containing cyclic diphosphine ligands with strategically positioned nitrogen bases have been shown to be effective electrocatalysts for hydrogen oxidation in basic solutions. nih.gov The design of these catalysts highlights the importance of incorporating proton relays into the ligand structure to facilitate the cleavage of the H-H bond. nih.gov There is currently no specific research demonstrating the application of Nickel(II) trifluoroacetylacetonate dihydrate in HOR catalysis.

Organic Transformations: Polymerization and Hydroformylation Reactions

Nickel(II) trifluoroacetylacetonate dihydrate serves as a valuable precursor in the field of organic transformations, particularly in polymerization, drawing on the well-established chemistry of its non-fluorinated analog, nickel(II) acetylacetonate (B107027).

Polymerization: Nickel(II) acetylacetonate is a well-known precursor for generating active catalysts for the di- and oligomerization of ethylene. mdpi.com When combined with organoaluminum co-catalysts such as diethylaluminum chloride (DEAC) or ethylaluminum sesquichloride (EASC), it forms multicomponent Ziegler-type systems. Research indicates that the catalytically active sites are deposited on nickel-containing nanoparticles that are generated in situ through the interaction of the nickel precursor and the aluminum co-catalyst. mdpi.com The non-fluorinated complex, Ni(acac)₂, is also used with borane (B79455) activators like tris(pentafluorophenyl)borane, B(C₆F₅)₃, to create highly active systems for the vinyl polymerization of monomers like norbornene. The presence of the electron-withdrawing trifluoromethyl groups in Nickel(II) trifluoroacetylacetonate dihydrate is expected to modulate the Lewis acidity of the nickel center, potentially influencing catalyst activity and polymer properties, although specific studies detailing these effects are limited.

Hydroformylation Reactions: Hydroformylation, the conversion of alkenes to aldehydes, is a major industrial process dominated by catalysts based on cobalt and rhodium. researchgate.netresearchgate.net While nickel catalysts are paramount in many C-C bond-forming reactions, their application in hydroformylation is not common. The literature on this topic focuses heavily on other transition metals, and there is no significant research indicating the use of Nickel(II) trifluoroacetylacetonate dihydrate as a catalyst or precursor for this specific transformation.

Catalytic Degradation and Environmental Remediation Processes

Nickel-based materials are increasingly explored for their potential in environmental remediation, particularly in the catalytic degradation of organic pollutants in water. The application of Nickel(II) trifluoroacetylacetonate dihydrate in this area is primarily as a precursor to synthesize catalytically active nickel-containing nanomaterials.

For example, nickel-decorated carbocatalysts have been synthesized and used for the photodegradation of dyes like Rhodamine B under UV irradiation. mdpi.com In these systems, elemental nickel and nickel carbide phases dispersed on a carbon support act as the active sites. The mechanism often involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals, which are powerful oxidizing agents that break down the complex organic dye molecules. mdpi.com While the direct use of the molecular complex is not reported, its decomposition to form nickel oxide (NiO) or metallic nickel nanoparticles offers a pathway to create materials for environmental catalysis. Studies on NiO nanoparticles have demonstrated their effectiveness in degrading dyes like Orange II.

Catalyst Design Principles and Stability Enhancements

The performance and longevity of catalysts derived from Nickel(II) trifluoroacetylacetonate dihydrate depend critically on their design, including the choice of support material and the understanding of deactivation pathways.

Design of Supported Nickel(II) Catalysts (e.g., on metal-organic frameworks, nanocellulose)

Immobilizing nickel complexes on solid supports is a key strategy to enhance stability, facilitate separation, and improve recyclability.

Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials that are excellent platforms for hosting catalytic species. Nickel-containing MOFs are typically synthesized using simple nickel salts like nickel(II) nitrate (B79036) or nickel(II) chloride as the metal source with various organic linkers. mdpi.comrsc.orgrsc.org Another strategy involves the post-synthetic modification of an existing MOF, where a metal-free or different-metal-containing MOF is treated with a nickel source to install Ni(II) ions at specific sites. escholarship.org While the direct synthesis of a MOF using Nickel(II) trifluoroacetylacetonate dihydrate as the primary metal precursor is not commonly reported, it could potentially be used in post-synthetic cation exchange processes to introduce nickel into a pre-formed framework. rsc.org The defined pore environment of a MOF can encapsulate and stabilize nickel active sites, preventing aggregation and improving catalytic performance.

Nanocellulose: There is currently a lack of specific research literature detailing the use of nanocellulose as a support for catalysts derived from Nickel(II) trifluoroacetylacetonate dihydrate. However, nanocellulose is a renewable and high-surface-area biopolymer with abundant hydroxyl groups, making it a promising candidate for anchoring metal complexes through surface functionalization.

Understanding Catalyst Deactivation Mechanisms and Strategies for Recyclability

Catalyst deactivation limits the industrial viability of many chemical processes. For nickel-based catalysts, several deactivation pathways have been identified.

Sintering and Coking: In high-temperature heterogeneous catalysis, such as the deoxygenation of palm oil to produce green diesel, nickel catalysts supported on oxides like ZrO₂ can deactivate. The primary mechanisms are the agglomeration of nickel nanoparticles into larger, less active particles (sintering) and the deposition of carbonaceous material (coke) on the catalyst surface, which blocks active sites. mdpi.com Deactivation by coking is often more pronounced at higher temperatures. mdpi.com

Ligand-Mediated Deactivation: In homogeneous catalysis, the catalyst can be deactivated by reactions involving the ligands. For instance, in methylation reactions using Ni(acac)₂, a potential deactivation pathway involves the reaction of the acetylacetonate ligand with a methyl radical. researchgate.net Adding excess ligand to the reaction mixture can help regenerate the active catalyst and improve turnover. researchgate.net

Dimerization: In cross-coupling reactions, an active mononuclear nickel complex can be deactivated by forming a stable, catalytically inactive dimer. For example, in Suzuki-Miyaura coupling, a three-coordinate Ni(II) intermediate, formed after oxidative addition, can dimerize through bridging ligands, halting the catalytic cycle. chemrxiv.org

Strategies for enhancing recyclability include immobilizing the catalyst on a robust support and modifying reaction conditions to suppress deactivation pathways, such as by using additives that prevent dimerization or by operating at temperatures that minimize coking.

Bimetallic and Promoted Nickel-Based Catalytic Systems

Combining nickel with a second metal can lead to bimetallic catalysts with synergistic properties, resulting in enhanced activity, selectivity, and stability compared to their monometallic counterparts. Nickel acetylacetonate complexes are common precursors for creating such advanced materials.

The introduction of a second metal can influence the catalyst in several ways:

Enhanced Reducibility: In supported catalysts like Ni-Pd/γ-Al₂O₃, the presence of palladium facilitates the reduction of nickel oxide to its active metallic state at lower temperatures. mdpi.com This can be attributed to hydrogen spillover, where H₂ dissociates on palladium and migrates to reduce the nickel species.

Improved Dispersion and Particle Size Control: The formation of bimetallic alloys can prevent the agglomeration of metal particles. For example, in Cu-Ni phyllosilicate catalysts, a highly dispersed Ni-Cu alloy with small particle sizes (3.8 to 4.8 nm) was achieved, leading to superior catalytic performance in the hydrogenation of furfural. rsc.orgnih.gov

The choice of metals allows for the fine-tuning of catalytic properties. For instance, Ni-Co systems have shown synergistic effects in hydrogenation reactions, researchgate.net while Ni-Pd catalysts can be tailored for selective hydrodeoxygenation depending on the Ni:Pd ratio. mdpi.com Anhydrous nickel acetylacetonate is explicitly used as a precursor, along with triethylaluminum, to synthesize bis(1,5-cyclooctadiene) nickel(0), a highly active catalyst for hydrogenation, demonstrating the utility of acetylacetonate complexes in generating advanced catalytic systems. google.com

Below is a table summarizing the effects of adding a second metal to nickel-based catalysts.

Bimetallic SystemPromoter Metal EffectApplication ExampleReference
Ni-PdLowers NiO reduction temperature; improves dispersion of Pd.Levulinic Acid & HMF Hydrogenation mdpi.com
Cu-NiCreates highly dispersed alloy; enables electron transfer from Cu to Ni.Selective Furfural Hydrogenation rsc.orgnih.gov
Ni-CoEnhances reducibility and creates smaller particles; suppresses coke formation.Selective Hydrogenation of Pyrolysis Gasoline researchgate.net

Advanced Materials Science Integration of Nickel Ii Trifluoroacetylacetonate Dihydrate

Design and Synthesis of Functional Materials Incorporating Nickel(II) Trifluoroacetylacetonate Dihydrate

The design and synthesis of functional materials are pivotal in harnessing the potential of Nickel(II) trifluoroacetylacetonate dihydrate. By incorporating this compound into larger, organized structures, its intrinsic properties can be amplified and tailored for specific applications.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of materials constructed from metal ions or clusters linked together by organic ligands. The use of Nickel(II) as a metallic node is well-established in the synthesis of these frameworks. While direct reports on the use of Nickel(II) trifluoroacetylacetonate dihydrate as a primary building block in MOF synthesis are not extensively documented, the principles of coordination chemistry suggest its potential utility. The trifluoroacetylacetonate ligand can act as a linker or be encapsulated within the pores of a larger framework, influencing the framework's electronic properties and stability.

The synthesis of coordination polymers often involves the reaction of a metal salt with a suitable organic linker under solvothermal conditions. For instance, novel three-dimensional nickel-based coordination polymers have been successfully constructed using different nickel salts and organic ligands. One example involves the solvothermal reaction of nickel(II) sulfate with a tricarboxylate ligand and a bipyridyl ethylene molecule to create a 3D framework. This demonstrates the versatility of Nickel(II) in forming complex, multidimensional structures.

Similarly, layered coordination polymers with specific topologies have been synthesized using Nickel(II) ions ligated by other organic molecules. These structures can exhibit interesting properties based on their dimensionality and the nature of the organic linkers. The incorporation of the fluorinated acetylacetonate (B107027) ligand from Nickel(II) trifluoroacetylacetonate dihydrate could impart specific functionalities, such as enhanced thermal stability or altered pore chemistry, to the resulting MOF or coordination polymer.

Supramolecular Assemblies for Tunable Electronic and Magnetic Properties

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating functional assemblies with tunable properties. Nickel(II) complexes, in general, are known to form supramolecular structures with interesting magnetic and electronic characteristics. For example, the magnetic properties of coordination complexes can be influenced by the interplay between intra- and inter-trimer exchange interactions within the supramolecular assembly. researchgate.net

The trifluoroacetylacetonate ligands in Nickel(II) trifluoroacetylacetonate dihydrate can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be exploited to direct the assembly of larger architectures. By carefully selecting complementary molecules, it is possible to construct supramolecular systems where the electronic and magnetic properties can be modulated by external stimuli.

Research on related nickel complexes has shown that the magnetic behavior can be finely tuned by modifying the ligand environment. For instance, mononuclear nickel(II) complexes with functionalized terpyridine derivatives exhibit field-induced single-ion magnet behavior, a property that is highly dependent on the coordination geometry of the nickel ion. mdpi.com This suggests that supramolecular assemblies incorporating Nickel(II) trifluoroacetylacetonate dihydrate could be designed to exhibit specific magnetic responses.

Potential in Molecular Electronics and Spintronics: Development of Molecular Magnetic Wires and Switches

The field of molecular electronics aims to use individual molecules or small groups of molecules as electronic components. Spintronics, a related field, seeks to exploit the intrinsic spin of the electron in addition to its charge. Nickel(II) complexes are of interest in these areas due to their magnetic properties.

While the direct application of Nickel(II) trifluoroacetylacetonate dihydrate in molecular wires and switches is still a nascent area of research, the fundamental properties of related nickel compounds provide a strong basis for its potential. For instance, single-molecule magnets (SMMs), which can retain their magnetization at low temperatures, are considered building blocks for molecular spintronic devices. The magnetic properties of nickel-containing molecular magnets, such as trimetric nickel(II) acetylacetonate, have been studied, revealing interesting exchange coupling phenomena. researchgate.net

The development of molecular magnetic wires could involve the linear assembly of Nickel(II) trifluoroacetylacetonate dihydrate units, where the magnetic interactions between the nickel centers can be controlled to propagate a spin state along the chain. Similarly, molecular switches could be designed based on the ability of the nickel complex to transition between different spin states in response to an external stimulus like light or an electric field. The fluorinated ligands in Nickel(II) trifluoroacetylacetonate dihydrate could play a role in mediating these interactions and influencing the switching behavior.

Integration into Nanostructured Materials for Enhanced Functionality

The integration of molecular compounds into nanostructured materials can lead to hybrid materials with enhanced or novel functionalities. Nickel(II) acetylacetonate, a closely related compound, is utilized as a precursor in various methods to synthesize nickel-based nanomaterials. sigmaaldrich.com These methods include sol-gel processes, chemical vapor deposition (CVD), and atomic layer deposition (ALD) to create nickel oxide (NiO) nanostructures and thin films. sigmaaldrich.com

Given its similar chemical nature, Nickel(II) trifluoroacetylacetonate dihydrate is expected to be a suitable precursor for the synthesis of fluorinated nickel-containing nanomaterials. The presence of fluorine in the resulting nanostructures could offer advantages such as improved stability and altered electronic properties. These nanostructured materials have a wide range of potential applications, including in catalysis, energy storage, and sensing.

For example, NiO nanoparticles and thin films are widely applied in catalysis, supercapacitors, batteries, and gas sensors. sigmaaldrich.com The use of Nickel(II) trifluoroacetylacetonate dihydrate as a precursor could allow for the fabrication of high-purity, uniform coatings and nanostructures for electronic and magnetic devices.

Development of Mechanoresponsive Polymers Containing Dynamic Coordination Compounds

Mechanoresponsive polymers are smart materials that change their properties in response to mechanical stress. The incorporation of dynamic coordination compounds into polymer matrices is a promising strategy for creating such materials. The reversible nature of coordination bonds can allow for energy dissipation and changes in material properties, such as color or luminescence, upon the application of force.

While specific research on the integration of Nickel(II) trifluoroacetylacetonate dihydrate into mechanoresponsive polymers is limited, the general principles of using dynamic coordination compounds are applicable. The lability of the coordination bonds in the nickel complex could be harnessed to create polymers that can, for instance, self-heal or exhibit a visual stress response. The trifluoroacetylacetonate ligands could also influence the polymer's mechanical properties and its response to external stimuli.

The development of such materials would involve the synthesis of polymer chains with appropriate functional groups that can coordinate to the Nickel(II) center of the trifluoroacetylacetonate complex. The resulting metallopolymers could exhibit unique viscoelastic properties and responsiveness to mechanical force, opening up possibilities for applications in areas such as soft robotics, sensors, and self-healing materials.

Future Research Directions and Emerging Opportunities for Nickel Ii Trifluoroacetylacetonate Dihydrate

Development of Novel Green Synthetic Routes and Sustainable Methodologies

The traditional synthesis of metal β-diketonates, including Nickel(II) trifluoroacetylacetonate dihydrate, often involves multi-step processes that utilize organic solvents and generate significant waste. chemicalbook.comwikipedia.orgguidechem.comias.ac.in A primary future objective is the development of environmentally benign and sustainable synthetic protocols. Research in this area is moving towards methodologies that align with the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents. gctlc.orgacs.orged.gov

Future research could focus on:

Solvent-Free or Aqueous Synthesis: Exploring mechanochemical methods (solid-state grinding) or syntheses in water or green solvents like ionic liquids and deep eutectic solvents could drastically reduce the environmental footprint. researchgate.net

Electrochemical Synthesis: This technique offers a high degree of control and can eliminate the need for chemical oxidizing or reducing agents, thereby minimizing byproduct formation. researchgate.net

Microwave-Assisted and Sonochemical Methods: These energy-efficient techniques can accelerate reaction rates, improve yields, and often lead to cleaner reactions compared to conventional heating.

Use of Bio-based Starting Materials: Investigating routes that utilize renewable feedstocks for the synthesis of the trifluoroacetylacetonate ligand would represent a significant advancement in sustainability.

A comparative analysis of these potential green routes against traditional methods is essential to quantify their improved "greenness" using metrics like the Green Star or atom economy calculations. acs.orged.gov

Table 1: Comparison of Potential Green Synthetic Methodologies
MethodologyPotential AdvantagesKey Research Challenges
MechanochemistrySolvent-free, reduced waste, high energy efficiency.Scale-up, reaction monitoring, control over product polymorphism.
Aqueous SynthesisEliminates hazardous organic solvents, low cost.Product solubility and isolation, potential for hydrolysis.
Electrochemical SynthesisHigh atom economy, avoids chemical reagents. researchgate.netElectrode material selection, optimization of reaction conditions.
Microwave-Assisted SynthesisRapid reaction times, improved yields.Specialized equipment, potential for localized overheating.

Advanced In Situ and Operando Characterization Techniques for Real-Time Reaction Monitoring

Understanding the dynamic behavior of Nickel(II) trifluoroacetylacetonate dihydrate during its transformation into active catalysts or functional materials is crucial for optimizing its applications. mdpi.com Traditional ex situ characterization provides only snapshots of a reaction. The future lies in employing advanced in situ (in the reaction vessel) and operando (while the reaction is running) techniques to observe the compound and its derivatives in real-time. researchgate.netresearchgate.net

Key opportunities include:

Operando Spectroscopy (XAS, Raman, IR): These techniques can provide real-time information on the electronic structure, coordination environment, and oxidation state of the nickel center as it participates in a catalytic cycle. This is vital for identifying true catalytic active sites and short-lived intermediates. researchgate.net

Real-Time Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to monitor the stepwise formation of coordination complexes and catalytic intermediates directly from the reaction solution. nih.gov

In Situ X-ray Diffraction (XRD) and Scattering (SAXS/WAXS): When used as a precursor for nanoparticle synthesis, these methods can track the nucleation and growth of nickel or nickel oxide nanoparticles, providing invaluable data on the kinetics of material formation. rsc.org

Cryo-Electron Microscopy: This can provide high-resolution images of catalytic species or nanoparticles isolated at various stages of a reaction, helping to elucidate structural transformations.

These techniques will allow researchers to build a direct correlation between the evolving structure of the nickel complex and its observed catalytic activity or material properties. mdpi.com

Synergistic Experimental and Computational Research Paradigms for Deeper Mechanistic Understanding

The synergy between experimental investigation and computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemistry. uzh.chrsc.orgrsc.org For Nickel(II) trifluoroacetylacetonate dihydrate, this combined approach is essential for unraveling complex reaction mechanisms and predicting the properties of new derivatives.

Future research will benefit from:

Mechanistic Elucidation of Catalytic Cycles: DFT calculations can map out the complete energy profiles of catalytic reactions, such as C-O or C-N bond formation, identifying rate-determining steps and transition states. rsc.orgrsc.org This theoretical insight, when validated by in situ spectroscopic data, provides a comprehensive understanding of the catalyst's function.

Predicting Ligand Effects: Computational screening can predict how modifications to the trifluoroacetylacetonate ligand (e.g., changing substituent groups) will affect the electronic structure and reactivity of the nickel center. researchgate.net This accelerates the discovery of more efficient catalysts.

Understanding Precursor Fragmentation: In applications like Chemical Vapor Deposition (CVD), understanding the gas-phase fragmentation pathways of the precursor is critical. A combination of mass spectrometry and DFT calculations can provide a detailed picture of these processes, enabling better control over thin film growth. nih.gov

Modeling Nanoparticle Formation: Computational models can simulate the aggregation of nickel atoms from the decomposition of the precursor, offering insights into the factors that control nanoparticle size, shape, and surface structure, which are crucial for catalytic performance. mdpi.com

Table 2: Synergistic Approaches for Mechanistic Studies
Research QuestionExperimental TechniqueComputational MethodExpected Outcome
Catalytic MechanismOperando Spectroscopy (IR, XAS)Density Functional Theory (DFT)Identification of intermediates and transition states. nih.gov
Precursor DecompositionMass Spectrometry, TGADFT, Molecular DynamicsElucidation of gas-phase fragmentation pathways. nih.gov
StereoselectivityChiral Chromatography, NMRDFT, NCI AnalysisUnderstanding the origin of enantioselectivity in asymmetric catalysis. acs.org
Nanoparticle GrowthIn Situ XRD, TEMKinetic Monte Carlo, MDModels for predicting particle size and morphology.

Exploration of New Catalytic Frontiers and Material Architectures

While nickel acetylacetonate (B107027) complexes are known precursors for catalysts in reactions like hydrogenation and oligomerization, the unique properties of the trifluoroacetylacetonate ligand suggest potential in new and challenging catalytic areas. chemicalbook.comguidechem.comrsc.org Furthermore, its role as a molecular precursor for advanced materials is an area ripe for exploration. wikipedia.orgsigmaaldrich.com

Emerging opportunities include:

CO₂ Reduction and Utilization: The development of efficient catalysts for the electrochemical or photochemical reduction of carbon dioxide into valuable fuels and chemicals is a major goal. Nickel complexes are promising candidates, and the electronic tuning provided by the CF₃ groups could enhance activity and selectivity. rsc.org

C-H Activation and Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Rationally designed nickel catalysts are at the forefront of this field, and Nickel(II) trifluoroacetylacetonate dihydrate could serve as an excellent starting point for generating active catalytic species. rsc.org

Hydrodeoxygenation (HDO) of Biomass: For the conversion of biomass-derived molecules into biofuels, removing oxygen efficiently is key. Nickel-based catalysts are effective for HDO, and new formulations derived from this precursor could offer improved performance. rsc.org

Advanced Nanomaterials: As a single-source precursor, it can be used to synthesize precisely controlled nickel-containing nanomaterials. This includes core-shell nanoparticles, nickel-decorated carbon supports, or single-atom catalysts, where isolated nickel atoms anchored on a support exhibit unique catalytic properties. mdpi.comacs.org The fluorinated ligand might also facilitate the formation of nickel fluoride (B91410) or oxyfluoride phases with interesting properties.

Rational Design of Multi-Functional Coordination Compounds with Integrated Properties

Beyond its use as a precursor, there is a significant opportunity to use Nickel(II) trifluoroacetylacetonate dihydrate as a building block for constructing more complex, multi-functional coordination compounds. researchgate.net The rational design of such materials involves strategically combining the properties of the nickel center, the trifluoroacetylacetonate ligand, and other ancillary ligands to create materials with synergistic or novel functionalities. researchgate.netnih.gov

Future research directions could involve:

Coordination Polymers and Metal-Organic Frameworks (MOFs): By reacting the nickel complex with suitable organic linkers, it may be possible to synthesize porous materials. These materials could integrate catalytic activity with selective substrate adsorption, or combine magnetism with porosity for applications in sensing or separations.

Molecular Magnets: Nickel(II) complexes can exhibit interesting magnetic properties. wikipedia.org By linking multiple Ni(CF₃COCHCOCH₃)₂ units, researchers could create new polynuclear complexes with tailored magnetic behaviors, such as single-molecule magnet (SMM) properties.

Luminescent and Photoactive Materials: Incorporating photoactive ligands or creating extended structures could lead to materials with interesting photophysical properties. Combining the magnetic properties of nickel with luminescence could pave the way for magneto-optical materials. researchgate.net

Hybrid Materials: The complex can be used to modify the surface of inorganic supports like silica (B1680970) or alumina, creating hybrid materials where the properties of the support and the molecular complex are combined for enhanced catalytic performance. researchgate.net

The overarching goal is to move from a single molecule to engineered materials where properties like catalysis, magnetism, and photophysics are integrated at the molecular level. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Nickel(II) trifluoroacetylacetonate dihydrate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for nickel β-diketonate complexes (e.g., aqueous ligand exchange or solvothermal reactions) can be adapted. Key variables include:

  • Ligand-to-metal ratio : Optimize stoichiometry to prevent ligand saturation or incomplete coordination .
  • Solvent selection : Use polar aprotic solvents (e.g., acetone) to enhance ligand solubility and stability .
  • Temperature control : Maintain reaction temperatures below decomposition thresholds (e.g., <100°C) to preserve hydrate integrity .
  • Post-synthesis purification : Employ recrystallization in ethanol-water mixtures to isolate high-purity crystals .

Q. What safety protocols are critical when handling Nickel(II) trifluoroacetylacetonate dihydrate in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols .
  • First aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
  • Waste disposal : Neutralize nickel residues with chelating agents (e.g., EDTA) before disposal to mitigate environmental toxicity .

Q. How can researchers characterize the purity and structural integrity of Nickel(II) trifluoroacetylacetonate dihydrate post-synthesis?

  • Methodological Answer :

  • Elemental analysis : Compare experimental C/H/Ni ratios with theoretical values (C: ~41%, H: ~6%, Ni: ~20%) .
  • Spectroscopic techniques : Use FT-IR to confirm trifluoroacetylacetonate ligand vibrations (e.g., C=O stretch at ~1600 cm⁻¹) and UV-Vis to assess d-d transitions indicative of octahedral Ni²+ geometry .
  • Thermogravimetric analysis (TGA) : Verify dihydrate stability by observing mass loss (~12%) at 100–150°C corresponding to water release .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for synthesizing Nickel(II) trifluoroacetylacetonate dihydrate with high catalytic efficiency?

  • Methodological Answer :

  • Variable selection : Test factors like reaction time (12–48 hrs), temperature (50–90°C), and solvent polarity (acetone vs. THF) .
  • Screening design : Use a 2³ factorial matrix to identify dominant variables affecting yield and crystallinity .
  • Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions .
  • Validation : Cross-check predicted outcomes with experimental runs, adjusting for humidity-induced degradation .

Q. What analytical strategies resolve contradictions in stability data under varying humidity and temperature conditions?

  • Methodological Answer :

  • Controlled aging studies : Expose samples to 30–80% relative humidity (RH) at 25–40°C for 1–4 weeks, monitoring via XRD for structural changes .
  • Kinetic analysis : Apply the Arrhenius equation to degradation rates, isolating humidity as an accelerating factor .
  • Statistical reconciliation : Use multivariate ANOVA to differentiate experimental noise from true instability trends .

Q. How do ligand substitution dynamics in Nickel(II) trifluoroacetylacetonate dihydrate affect its reactivity in coordination chemistry applications?

  • Methodological Answer :

  • Competitive ligand experiments : Introduce competing ligands (e.g., pyridine) in methanol and track substitution via ¹⁹F NMR .
  • Kinetic profiling : Use stopped-flow spectroscopy to measure rate constants (k) for ligand exchange at varying pH .
  • DFT modeling : Simulate ligand dissociation energies to predict substitution pathways .

Q. What data management frameworks ensure reproducibility in studies involving Nickel(II) trifluoroacetylacetonate dihydrate?

  • Methodological Answer :

  • Metadata standardization : Document reaction conditions (e.g., humidity, solvent grade) using FAIR principles .
  • Version control : Track iterative synthesis protocols via platforms like GitLab to audit procedural changes .
  • Cross-lab validation : Share raw spectral data (NMR, IR) in public repositories (e.g., NIST Chemistry WebBook) for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.